N~2~-(4-ethoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide -

N~2~-(4-ethoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Catalog Number: EVT-3777360
CAS Number:
Molecular Formula: C22H21N3O6S
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

Compound Description: TJ08 is a novel benzimidazole derivative exhibiting potent antileukemic activity. It was synthesized using a rapid, microwave-assisted protocol involving n-propanephosphonic acid anhydride (T3P) as a coupling reagent. []

Ethyl-5-(4-chlorophenylsulfonyl)-4-hydroxy-2,6-dip-tolyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Ia)

Compound Description: Compound Ia is a tetrahydropyridine derivative whose crystal structure, elucidated through X-ray diffraction, revealed a sofa conformation of the central piperidine ring. []

Diethyl 4-hydroxy-2-(4-nitrophenyl)-5-(phenylsulfonyl)-6-(phenylsulfonylmethyl)cyclohexa-3,6-diene-1,3-dicarboxylate (Ib)

Compound Description: Compound Ib, a cyclohexadiene derivative, has its crystal structure determined by X-ray diffraction, revealing a boat conformation for the central cyclohexadiene ring. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one (3)

Compound Description: This compound, containing both 2,4-diphenyl pyrazole and a nitrophenyl group, exhibits notable antimicrobial and potential anticancer activities. []

N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides

Compound Description: This series of novel compounds, synthesized using a trifluoroacetic acid-catalyzed Dakin-West reaction, features a nitrophenyl acetamide group. []

(N,N′-ethylenebis{3-[2-(3-nitrophenyl)hydrazin-1-ylidene]-4-oxopentan-2-iminato})copper(II)–3-[2-(3-nitrophenyl)hydrazin-1-ylidene]pentane-2,4-dione (1/1)

Compound Description: This compound is a complex structure consisting of a bis(hydrazoniminato)copper(II) complex and a basic hydrazone imine. The molecular framework demonstrates layers constructed from alternating arrangements of these two components. []

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one

Compound Description: This pyrazole derivative exists in its hydrazinylidene tautomeric form, confirmed by its molecular structure. The molecule exhibits planarity, and its packing is primarily governed by weak interactions like C—H⋯O, C—H⋯π, and π-π interactions. []

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

Compound Description: This pyrazole derivative is structurally very similar to its counterpart mentioned above, differing only in the substituent on one of the phenyl rings (CF3 instead of NO2). It also exists in the hydrazinylidene form and exhibits similar planarity and packing characteristics. []

N-(4-Ethoxyphenyl)-3-oxobutanamide

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, both existing in the keto tautomeric form. The β-diketone moieties in the molecule show a twist from planarity. []

5′′-(4-Nitrobenzylidene)-7′-(4-nitrophenyl)-1′′-methyl-1′,3′,5′,6′,7′,7a′-hexahydrodispiro[acenaphthylene-1,5′-pyrrolo[1,2-c][1,3]thiazole-6′,3′′-piperidine]-2,4′′(1H)-dione

Compound Description: This compound features two molecules in its asymmetric unit. The structural analysis reveals specific conformations adopted by different rings within the molecule. The crystal structure is stabilized by C—H⋯O interactions forming dimers and a three-dimensional network. []

N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives

Compound Description: This series of compounds incorporates both cinnamic acid and benzenesulfonamide moieties, resulting in significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. They demonstrate potential as therapeutic agents with promising antimicrobial properties. []

(E)-1-[3-Methoxy-4-(p-tolylsulfonyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine

Compound Description: This compound crystallizes with two molecules in the asymmetric unit, both adopting similar conformations. The crystal structure reveals the presence of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, contributing to the stability of the structure. []

(E)-1-[3-Methoxy-4-(4-methylphenylsulfonyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine: a monoclinic polymorph

Compound Description: This compound is a polymorph of the previous compound, with a monoclinic crystal structure. It also contains a nitrophenyl group and exhibits intermolecular hydrogen bonding interactions contributing to its crystal packing. []

(E)-1-[3-Ethoxy-4-(4-methylbenzenesulfonyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine acetonitrile solvate

Compound Description: This compound, crystallized as an acetonitrile solvate, features a nitrophenyl group and exhibits intermolecular N—H⋯N and C—H⋯O hydrogen bonding interactions, contributing to the stability of its crystal structure. []

2-(4-Chloro-2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde

Compound Description: This carbazole derivative exhibits a nearly planar carbazole ring system, with the phenylsulfonyl and nitrophenyl rings oriented almost orthogonally to it. The molecule features intramolecular hydrogen bonds and forms a two-dimensional network in its crystal structure. []

4-Benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (2)

Compound Description: This 1H-pyrazole-3-carboxylic acid derivative was synthesized from a furan-2,3-dione and N-benzylidene-N'-(3-nitrophenyl)hydrazine. Further reactions of this compound led to various ester, amide, nitrile, and pyrazole derivatives. []

Benzimidazole-N-oxides derived from methylbenzoprim and dichlorobenzoprim

Compound Description: These modifications of potent dihydrofolate reductase (DHFR) inhibitors were synthesized to explore potential anti-ras mechanisms. Despite having low growth inhibitory activities against cancer cell lines, their activity was not affected by hypoxanthine/thymidine rescue, unlike methylbenzoprim. []

2-[2-(4-Nitrophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione

Compound Description: This compound's molecular structure showcases a strong resonance-assisted intramolecular hydrogen bond and a weak intramolecular hydrogen bond, significantly influencing its conformation. Its crystal packing involves a strong intermolecular hydrogen bond forming a helical chain. []

[l,3-Bis(4-ethoxyphenyl)triazenido]pyridino Silver(I)

Compound Description: This dimeric silver(I) complex features two bridging triazenido ligands and a short silver-silver interaction. Each silver atom also coordinates with an additional pyridine ligand. []

Bis(2, 4-Dihydro-2H-3-(4-N-Maleimido) Phenyl -1, 3-Benzoxazine)Isopropane (BMIPBI)

Compound Description: BMIPBI, synthesized through a multi-step process, is a novel benzoxazine derivative with potential applications in polymer chemistry. Its structure, confirmed by spectroscopic techniques, indicates its potential for polymerization reactions. []

5,6,7,8-Tetrafluoro-1-(2-nitrophenyl)-3-phenyl-1H-benzo[e][1,3,4]oxadiazine

Compound Description: This oxadiazine derivative was synthesized through a multi-step process involving the reaction of 1-fluoro-2-nitrobenzene with a pentafluorophenylbenzohydrazide. Its structure was confirmed by X-ray crystallography. []

3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

Compound Description: The crystal structure of this pyrazole derivative shows the pyrazole ring to be almost coplanar with the benzene ring but nearly perpendicular to the chloropyridine ring. It exhibits an intramolecular C—H⋯O hydrogen bond and intermolecular N—H⋯N hydrogen bonds in its crystal structure. []

N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl]pyridine-4-carboxamides

Compound Description: This series of 4-thiazolidinones exhibits dual cyclooxygenase/lipoxygenase inhibition and shows promise as potential anti-inflammatory agents. []

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides

Compound Description: This series of 1,3-thiazolidin-4-one analogs demonstrated significant in vitro cytotoxicity against the Dalton's lymphoma ascites (DLA) cancer cell line. Some compounds in this series displayed potent inhibition of DLA tumor cells, highlighting their potential as anticancer agents. []

Organophosphorus Ylide-1-(3-nitrophenyl)-2- (triphenylphosphoranylidene)ethanone (L)

Compound Description: This ylide compound, characterized by X-ray crystallography, features a nearly tetrahedral phosphorus atom and a nitrophenyl ring twisted with respect to the carbonyl group. []

3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene

Compound Description: This triazene derivative exhibits a trans geometry about its N=N double bond and exists in a nearly planar conformation. It forms dimers through intermolecular C—H⋯N hydrogen bonds, which are further connected by C—H⋯O hydrogen bonds to create infinite chains. []

3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one

Compound Description: This azetidin-2-one derivative features a nearly planar β-lactam ring, and its crystal structure is stabilized by C—H⋯O hydrogen bonds. Additionally, π–π stacking interactions between the β-lactam and nitrophenyl rings contribute to the overall stability. []

2-N-(2′,4′-dinitrophenyl)-4,6-dinitrobenzotriazole 1-oxide

Compound Description: This compound, a novel superelectrophile, possesses two electrophilic centers and exhibits unique reactivity towards nucleophiles, demonstrating different reaction pathways depending on the nucleophile's nature. []

2-N-(4′-nitrophenyl)-4,6-dinitrobenzotriazole 1-oxide

Compound Description: This compound is structurally similar to the previous entry, with one less nitro group on the phenyl substituent. It also exhibits unique reactivity as a superelectrophile. []

1-(7-hydroxy-3-(4-hydroxy-3-nitrophenyl)-4-oxo-4H-chromen-8-yl)-N,N-dimethylmethanaminiumnitrate

Compound Description: This compound, characterized by X-ray crystallography, features a chromenone core with nitrophenyl and dimethylmethanaminium substituents. Its crystal structure reveals intermolecular hydrogen bonding interactions. []

N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Compound Description: This compound, synthesized from the condensation of ethyl acetoacetate and phenetidine, features a dihydropyridine core with two ethoxyphenyl substituents and a carboxamide group. []

4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th Bromide

Compound Description: This thietane-containing heterocyclic compound exhibits combined antidepressant and antiplatelet activities, showing potential for further drug development, particularly for vascular brain damage and associated conditions. []

(2E)-1-(2-aminophenyl)-3-(4-ethoxyphenyl)-2-propen-1-one

Compound Description: This 2-aminochalcone derivative was synthesized and characterized using various spectroscopic techniques, and its crystal structure was determined through X-ray diffraction. The molecule shows a twist between its two phenyl rings, and its crystal packing is stabilized by C‒H⋅⋅⋅O interactions. It also exhibits antioxidant and antibacterial activities. []

3-Naphthalen-1-yl-1-(2-nitro-phenyl)-5-(4-nitro-phenyl)-4, 5-dihydro-1H-pyrazole (5g)

Compound Description: This pyrazoline derivative, synthesized via a two-step process involving chalcone synthesis and cyclization, exhibits potent antibacterial and antifungal activities. Its structure, characterized by various analytical techniques, highlights the importance of the 2-nitrophenyl group at the N-1 position of the pyrazoline ring for its biological activity. []

N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398)

Compound Description: NS-398 is a novel nonsteroidal anti-inflammatory drug that selectively inhibits the cyclooxygenase activity of prostaglandin endoperoxide synthase-2 (PGHS-2) in human monocytes. It demonstrates significant potential for treating inflammatory diseases by targeting this specific pathway of arachidonate metabolism. []

5-methanesulphonamido-6-(2, 4-difluorothiophenyl)-1-indanone (L-745, 337)

Compound Description: L-745, 337, along with NS-398, represents a new class of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit potent anti-inflammatory activity by selectively targeting COX-2, which is upregulated during inflammation. []

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo- 1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate (PAK-200)

Compound Description: PAK-200 is a dihydropyridine analog that demonstrates a unique ability to reverse the resistance of tumor cells to Adriamycin. It achieves this by inhibiting the efflux of Adriamycin from drug-resistant cells, thereby enhancing its cytotoxic effect. []

1-(4-nitrophenyl)-1H-tetrazol-5-amine

Compound Description: This tetrazole derivative displays typical geometric features, including the interaction of the 5-amino group lone pair with the tetrazole ring's pi system. Intermolecular hydrogen bonds create infinite chains in its crystal structure. []

{(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine

Compound Description: This tetrazole derivative exhibits a flattened molecular structure, facilitating conjugation across the molecule. Its azomethine group shows nearly equal bond lengths for the formal double and single bonds due to conjugation. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a potent and selective 5-hydroxytryptamine1A (5-HT1A) receptor antagonist. It effectively controls bladder function by blocking isovolumic bladder contractions and increasing bladder volume capacity, demonstrating potential as a treatment for lower urinary tract disorders. [, ]

2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile

Compound Description: This compound consists of two independent molecules in its asymmetric unit. Its crystal structure is characterized by various dihedral angles between its ring systems and a three-dimensional network formed through hydrogen bonding and weak interactions. []

(4R,5R)-2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic Acid ((l)-TarB-NO2)

Compound Description: This chiral boronic acid derivative serves as an effective chiral director in asymmetric ketone reduction reactions. Its structure, containing a nitrophenyl group and a chiral dioxaborolane ring derived from tartaric acid, enables enantioselective synthesis of chiral alcohols. []

5-Arylimino-1,3,4-thiadiazole Derivatives

Compound Description: This class of compounds, synthesized from N-arylcyanothioformamides and substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides, presents a novel approach to constructing diverse heterocyclic compounds with potential biological activity. []

Properties

Product Name

N~2~-(4-ethoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3-nitrophenyl)acetamide

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C22H21N3O6S/c1-2-31-20-13-11-18(12-14-20)24(32(29,30)21-9-4-3-5-10-21)16-22(26)23-17-7-6-8-19(15-17)25(27)28/h3-15H,2,16H2,1H3,(H,23,26)

InChI Key

SREDUHKRGRIXIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.